molecular formula C8H15N3O3 B1407686 Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate CAS No. 1706520-74-2

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate

Cat. No.: B1407686
CAS No.: 1706520-74-2
M. Wt: 201.22 g/mol
InChI Key: NOBBVKITJMAOAF-UHFFFAOYSA-N
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Description

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate is a synthetic hydrazone derivative featuring a methyl pentanoate backbone substituted with an aminocarbonyl hydrazone group at the 3-position. It is primarily utilized in research settings for chemical synthesis and drug discovery, as indicated by its commercial availability through specialized suppliers like EOS Med Chem .

Its applications may align with structurally similar hydrazone-containing compounds, which are often investigated for antitumor, antimicrobial, or enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 3-(carbamoylhydrazinylidene)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-5(2)6(4-7(12)14-3)10-11-8(9)13/h5H,4H2,1-3H3,(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBBVKITJMAOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NNC(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of methyl 4-methylpentanoate with aminocarbonyl hydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization, filtration, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituent.

Scientific Research Applications

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate involves its interaction with molecular targets and pathways within biological systems. The aminocarbonyl and hydrazono groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications/Properties Reference
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate Hydrazone, methyl ester, branched alkyl chain Research chemical (potential antitumor)
(2S,3R)-10c (from ) Boc-protected piperidine, methyl ester Chiral intermediates in drug synthesis
Methyl 4-methylpentanoate Simple fatty acid methyl ester Biomarker in fruits
TPC (Chromone derivative) Fluorophenyl hydrazone, chromone core Antitumor activity (DFT/docking studies)
Methyl 3-aminocyclopentanecarboxylate Cyclic ester, primary amine Laboratory chemical (hazardous)

Key Comparisons

Synthetic Complexity and Chirality this compound lacks the stereochemical complexity of compounds like (2S,3R)-10c, which require chiral triflate esters and rigorous purification (e.g., column chromatography) for synthesis . The absence of stereocenters in the target compound may simplify its preparation but limit its utility in enantioselective applications.

This reactivity could be exploited in medicinal chemistry for targeting enzymes or DNA.

Biological Activity While direct biological data for the target compound are unavailable, hydrazone analogs (e.g., TPC) exhibit antitumor activity via interactions with cellular targets, as demonstrated by computational docking studies . The aminocarbonyl hydrazone moiety may similarly enable interactions with biological macromolecules.

Safety Profile Methyl 3-aminocyclopentanecarboxylate (a structurally distinct ester) is classified as hazardous due to acute oral toxicity (H302) and skin irritation (H315) . The target compound’s hydrazone group may pose additional risks, such as genotoxicity, common in hydrazine derivatives.

Table 2: Physical and Analytical Data

Property This compound (2S,3R)-10c Methyl 4-methylpentanoate
Molecular Formula C₈H₁₅N₃O₃ C₁₈H₃₂N₂O₄ C₇H₁₄O₂
Molecular Weight ~213.23 g/mol 340.46 g/mol 130.18 g/mol
Spectral Data Not reported ¹H/¹³C NMR, IR, HRMS GC-MS (biomarker studies)
Purity Commercial grade (supplier-dependent) >95% (HPLC) Naturally occurring

Biological Activity

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate, a compound with the CAS number 1706520-74-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structure of this compound can be described as follows:

  • Functional Groups : Contains an aminocarbonyl group and a hydrazone linkage.
  • Molecular Formula : C10_{10}H16_{16}N4_{4}O2_{2}.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : It can influence cell signaling pathways, potentially inducing apoptosis in cancer cells.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Properties : The compound has shown promise against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : There are indications that it may modulate inflammatory responses, although detailed studies are required to confirm this activity.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibits the proliferation of human cancer cell lines at micromolar concentrations. The IC50 values varied depending on the cell line but were generally in the range of 10-20 µM.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported between 50-100 µg/mL.
  • Mechanistic Studies : Further investigation into the mechanism revealed that this compound induces apoptosis through caspase activation pathways, particularly caspase-3 and caspase-9.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (IC50/MIC)
AnticancerVarious human cancer cell lines10-20 µM
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Anti-inflammatoryIn vitro modelsTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
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Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate

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